N'-acetylcarbamimidothioic acid
Description
N'-Acetylcarbamimidothioic acid is a sulfur-containing organic compound characterized by an acetylated carbamimidothioic acid backbone. The molecule features a thioic acid group (R-C(=S)-OH) and an acetylated amine, distinguishing it from carboxylic acid derivatives like N-acetylglycine or sialic acids. This article synthesizes evidence from diverse sources to compare its properties with structurally and functionally related compounds.
Properties
IUPAC Name |
N'-acetylcarbamimidothioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6N2OS/c1-2(6)5-3(4)7/h1H3,(H3,4,5,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPCRBOOJBPETMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N=C(N)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N=C(N)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
118.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N'-acetylcarbamimidothioic acid involves specific chemical reactions and conditions. While detailed synthetic routes are proprietary, general methods include the use of specific reagents and catalysts under controlled temperatures and pressures. The reaction conditions are optimized to ensure high yield and purity of the compound.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and continuous flow systems. The process involves stringent quality control measures to maintain consistency and safety. Industrial methods may also incorporate advanced techniques such as automated synthesis and real-time monitoring to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
N'-acetylcarbamimidothioic acid undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The compound can be reduced by adding hydrogen or removing oxygen, typically using reducing agents.
Substitution: In this reaction, one functional group in the molecule is replaced by another, often facilitated by catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and catalysts like palladium on carbon. The reactions are conducted under specific conditions, including controlled temperatures, pressures, and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield oxygenated derivatives, while reduction could produce hydrogenated compounds. Substitution reactions result in the formation of new compounds with different functional groups.
Scientific Research Applications
N'-acetylcarbamimidothioic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its effects on biological systems, including cell signaling and metabolism.
Medicine: Research explores its potential therapeutic applications, such as drug development and disease treatment.
Industry: this compound is utilized in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of N'-acetylcarbamimidothioic acid involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and triggering a cascade of biochemical events. These interactions can affect cellular functions and processes, leading to the observed effects.
Comparison with Similar Compounds
Structural Comparison with Related Acetylated Compounds
N'-Acetylcarbamimidothioic acid shares structural motifs with several acetylated compounds, including N-acetylglycine , N-acetylneuraminic acid , and aceturic acid (2-acetamidoacetic acid). Key differences lie in the functional groups and backbone modifications (Table 1).
Table 1: Structural Comparison
Key Observations :
- The thioic acid group (-SH) in N'-acetylcarbamimidothoic acid confers distinct redox and nucleophilic properties compared to carboxylic acids (-COOH) in N-acetylglycine or aceturic acid .
- Unlike N,N-dimethylacetamide, which lacks acidic protons, this compound’s thiol group enables participation in metal chelation and disulfide bond formation .
Functional and Reactivity Differences
Binding and Catalytic Properties
- N-Acetylneuraminic acid (a sialic acid) binds to lectins and antibodies via its glycerol and carboxylic acid moieties, critical in immune signaling . In contrast, the thioic acid group in this compound may exhibit stronger affinity for transition metals (e.g., Fe³⁺, Cu²⁺) due to sulfur’s polarizability.
- Aceturic acid is metabolized via hydrolysis of its acetylated amide bond, a pathway less likely for this compound due to sulfur’s resistance to enzymatic cleavage .
Stability and Reactivity
- N,N-Dimethylacetamide is thermally stable but hydrolyzes slowly in acidic conditions, unlike thioic acids, which are prone to oxidation and dimerization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
